N-(3-Methoxyphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide
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Overview
Description
N-(3-Methoxyphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a thiadiazole ring, which is known for its biological activity, and a methoxyphenyl group, which can influence its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxyphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions. The resulting thiadiazole intermediate is then reacted with a suitable acylating agent to introduce the acetamide group. The final step involves the coupling of the methoxyphenyl group to the thiadiazole ring, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxyphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases for deprotonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
N-(3-Methoxyphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to the presence of the thiadiazole ring.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-Methoxyphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. This interaction is often mediated through hydrogen bonding or hydrophobic interactions, leading to changes in the biological activity of the target molecule.
Properties
Molecular Formula |
C18H17N5O3S2 |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H17N5O3S2/c1-26-14-9-5-8-13(10-14)19-15(24)11-27-18-23-22-17(28-18)21-16(25)20-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,19,24)(H2,20,21,22,25) |
InChI Key |
MTFDGDXBXXTXII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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